N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a synthetic indole-6-carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety and an isopropyl substituent. Indole carboxamides are widely explored in medicinal chemistry due to their modular structure, which allows for tuning of pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C16H20N2O3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-propan-2-ylindole-6-carboxamide |
InChI |
InChI=1S/C16H20N2O3S/c1-11(2)18-7-5-12-3-4-13(9-15(12)18)16(19)17-14-6-8-22(20,21)10-14/h3-5,7,9,11,14H,6,8,10H2,1-2H3,(H,17,19) |
InChI Key |
KKZJFPWACGWXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a synthetic compound with notable potential in medicinal chemistry. Its unique structural features, including the tetrahydrothiophene moiety and indole framework, contribute to various biological activities. This article consolidates available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.4 g/mol
- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-1-propan-2-ylindole-6-carboxamide
The structure features a dioxido group on the tetrahydrothiophene ring, which is known to enhance biological interactions due to its electron-withdrawing properties.
Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . GIRK channels are crucial for regulating cardiac function and neurotransmission, suggesting that this compound could have implications in treating cardiovascular diseases and neurological disorders .
1. Anti-inflammatory Effects
Studies have shown that indole derivatives exhibit significant anti-inflammatory properties. Specifically, derivatives similar to this compound have been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models . This suggests potential applications in treating inflammatory diseases.
2. Anticancer Properties
Indole derivatives are recognized for their antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated sub-micromolar growth inhibition in human erythroleukemia (K562) and melanoma (Colo-38) cells . These findings indicate that this compound may possess similar anticancer activity.
Research Findings and Case Studies
A summary of relevant studies is presented in the following table:
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-N-(2-(methylthio)phenyl)-1H-indole-6-carboxamide (Compound 17)
- Substituents :
- Indole N1: 4-Methoxybenzyl (electron-donating group).
- Carboxamide: 2-(Methylthio)phenyl (thioether group).
- Key Differences vs. The methylthio substituent is less polar than the sulfone group in the target compound, reducing solubility and hydrogen-bonding capacity.
- Synthetic Methodology :
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(5-fluoropyrimidin-2-yl)-1H-indole-6-carboxamide (Compound 2227100-79-8)
- Substituents :
- Indole N1: 5-Fluoropyrimidin-2-yl (aromatic heterocycle with fluorine).
- Carboxamide: 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone group).
- Key Differences vs. The absence of an isopropyl group reduces steric hindrance compared to the target compound.
- Purity : 98%, indicating robust synthetic efficiency for sulfone-containing indole carboxamides .
Substituent Effects on Physicochemical Properties
Trends :
- Sulfone vs. Thioether : Sulfone-containing analogs exhibit higher polarity and improved aqueous solubility compared to thioether derivatives.
- Aromatic vs. Aliphatic Substituents : Fluorinated or methoxy-substituted aromatic groups (e.g., 5-fluoropyrimidin-2-yl, 4-methoxybenzyl) enhance target engagement via π-π interactions but may reduce metabolic stability.
Preparation Methods
Fischer Indole Synthesis with Isopropyl Group Introduction
The 1-(propan-2-yl)-1H-indole scaffold is typically synthesized via Fischer indolization. A representative protocol involves:
- Condensation of 4-hydrazinobenzoic acid with 3-pentanone in acetic acid at 110°C for 12 hours
- In situ cyclization catalyzed by HCl gas, yielding 1-isopropylindole-6-carboxylic acid
Critical Parameters:
- Temperature control (100–120°C) to minimize decarboxylation
- Use of anhydrous HCl to prevent hydrolysis of the isopropyl group
- Reaction yield: 68–72% after recrystallization from ethanol/water
Alternative Route: Transition-Metal-Catalyzed C–H Activation
Recent advances employ palladium catalysis for direct C6-carboxylation:
- Charge 1-isopropylindole (1.0 eq), Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2.0 eq) in AcOH/HFIP (3:1)
- Bubble CO gas (1 atm) at 80°C for 24 hours
- Hydrolyze intermediate acylpalladium species with NaOH (2M)
Advantages:
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
Oxidation of Tetrahydrothiophene Derivatives
The sulfone moiety is installed through controlled oxidation:
Stepwise Protocol:
- Epoxidation: Treat tetrahydrothiophene with m-CPBA (1.1 eq) in DCM at 0°C → RT
- Ring-opening amination: React epoxide with NH₃ (7N in MeOH) at 60°C for 6 hours
- Sulfone formation: Oxidize resultant amine with Oxone® (2.2 eq) in H₂O/MeCN (1:1)
Characterization Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 3.42–3.28 (m, 2H, SCH₂), 2.98–2.85 (m, 1H, CHNH₂), 2.63 (dd, J = 12.4, 6.8 Hz, 2H, SO₂CH₂)
- HRMS (ESI+): m/z calcd for C₄H₉NO₂S [M+H]⁺ 136.0424, found 136.0421
Amide Bond Formation: Comparative Study of Coupling Agents
The critical C6-carboxamide linkage was evaluated using four activation methods:
Table 1. Coupling Efficiency Under Various Conditions
| Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| HATU | DMF | DIPEA | 25 | 4 | 88 | 98.2 |
| EDCl/HOBt | CH₂Cl₂ | NMM | 0→25 | 12 | 76 | 95.4 |
| T3P® | EtOAc | Pyridine | 40 | 2 | 82 | 97.8 |
| DCC | THF | DMAP | 25 | 24 | 63 | 91.1 |
Optimal Conditions:
- HATU-mediated coupling in DMF with DIPEA (4 equiv) achieved highest efficiency
- Key side product (<2%): N-acylurea from HATU decomposition, mitigated by strict temperature control
Purification Challenges and Solutions
Chromatographic Separation
Reverse-phase HPLC (C18 column) with gradient elution (MeCN/H₂O + 0.1% TFA) effectively removes:
- Unreacted sulfone amine (retention time 6.2 min vs product 8.7 min)
- Diastereomeric impurities from incomplete epoxide ring-opening
Q & A
Q. Table 1: Example Synthesis Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 2–4 hours (reflux) | Longer times increase purity |
| Catalyst Loading | 0.01–0.02 mol NaOAc | Excess may degrade intermediates |
| Solvent | Acetic acid or DMF | Polar aprotic solvents favor alkylation |
Advanced: What mechanistic insights guide the alkylation of the tetrahydrothiophene-dioxide moiety in this compound?
Answer:
Alkylation often follows SN2 pathways due to steric hindrance from the sulfone group. Key considerations:
- Nucleophilic Sites : The tetrahydrothiophene-dioxide’s tertiary amine may require activation via deprotonation (e.g., NaH in DMF) .
- Leaving Groups : Bromides or chlorides (e.g., 1-bromo-3-chloropropane) are effective alkylating agents .
- Steric Effects : Bulky substituents on the indole ring may necessitate microwave-assisted synthesis to accelerate kinetics .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of alkylation and sulfone oxidation. Key shifts include:
- Indole C-6 carboxamide protons: δ 7.8–8.2 ppm .
- Tetrahydrothiophene-dioxide methylene groups: δ 3.0–3.5 ppm .
- HPLC-MS : Quantify impurities (e.g., unreacted indole precursors) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N content within ±0.3% of theoretical) .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular uptake assays) .
- Batch Variability : Test multiple synthetic batches to rule out impurity-driven effects (e.g., residual DMF altering solubility) .
- Statistical Validation : Apply ANOVA to compare inter-study variability in IC50 values .
Q. Table 2: Common Data Contradiction Sources
| Source | Mitigation Strategy |
|---|---|
| Impurity profiles | LC-MS purity assessment (>98%) |
| Solvent effects | Standardize DMSO/water ratios in assays |
| Biological model | Use isogenic cell lines to reduce variability |
Advanced: What strategies resolve discrepancies in NMR coupling constants for the propan-2-yl substituent?
Answer:
- Dynamic Effects : Rotameric equilibria in the propan-2-yl group can split signals. Use variable-temperature NMR to identify conformational locking .
- Solvent Selection : Deuterochloroform vs. DMSO-d6 may alter splitting patterns due to hydrogen bonding .
- 2D NMR : HSQC and COSY experiments clarify scalar coupling networks .
Basic: How can researchers scale up synthesis without compromising enantiomeric purity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
